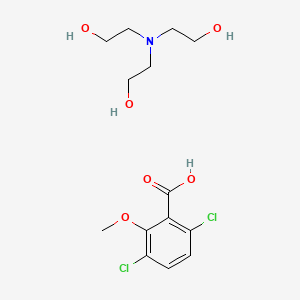
Dicamba-trolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicamba-trolamine is a synthetic herbicide used primarily for the control of annual and perennial broad-leaved weeds and brush species. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid) and is known for its selective, systemic action, being absorbed through leaves and translocated throughout the plant . This compound has been widely used in various agricultural applications, including cotton, sugarcane, soybeans, sorghum, and cereals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicamba-trolamine is synthesized by reacting dicamba with trolamine (triethanolamine). The reaction typically involves the esterification of dicamba with trolamine under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where dicamba and trolamine are mixed in stoichiometric ratios. The reaction mixture is then heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dicamba-trolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Dicamba-trolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying herbicide behavior and interactions with other chemicals.
Biology: this compound is used in plant biology research to study its effects on plant growth and development.
Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and reduced competition from unwanted plants
Mecanismo De Acción
Dicamba-trolamine acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocated throughout the plant, where it disrupts normal plant growth processes. The compound induces uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparación Con Compuestos Similares
Dicamba: The parent compound, used widely as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
Triclopyr: A herbicide used for woody plant control.
Uniqueness: Dicamba-trolamine is unique due to its combination of dicamba and trolamine, which enhances its solubility and effectiveness. It offers a broader spectrum of weed control and is less prone to volatilization compared to dicamba alone .
Propiedades
Número CAS |
53404-29-8 |
|---|---|
Fórmula molecular |
C14H21Cl2NO6 |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;8-4-1-7(2-5-9)3-6-10/h2-3H,1H3,(H,11,12);8-10H,1-6H2 |
Clave InChI |
ZMLZTMPXQOOCNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















